N-(2-Iodophenyl)acetamide
Overview
Description
N-(2-Iodophenyl)acetamide is an organic compound with the molecular formula C8H8INO. It is also known by other names such as 2’-Iodoacetanilide and N-Acetyl-2-iodoaniline . This compound is characterized by the presence of an iodine atom attached to the phenyl ring, which is further connected to an acetamide group. It is a solid at room temperature and has a melting point of approximately 106°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(2-Iodophenyl)acetamide can be synthesized through various methods. One common synthetic route involves the reaction of 2-iodoaniline with acetic anhydride or acetyl chloride. The reaction typically occurs under mild conditions and yields the desired product with high purity .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: N-(2-Iodophenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding iodinated quinones or reduction to form deiodinated products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products:
Substitution Reactions: Products include various substituted acetanilides depending on the nucleophile used.
Oxidation Reactions: Products include iodinated quinones.
Reduction Reactions: Products include deiodinated acetanilides.
Scientific Research Applications
N-(2-Iodophenyl)acetamide finds applications in diverse scientific research fields:
Chemistry: It is used as a building block in organic synthesis and in the preparation of more complex molecules.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and protein modifications.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and potential therapeutic agents.
Industry: It is utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of N-(2-Iodophenyl)acetamide involves its interaction with specific molecular targets. The iodine atom in the compound can participate in halogen bonding, which influences its binding affinity to proteins and enzymes. This interaction can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
2-Iodoaniline: Similar in structure but lacks the acetamide group.
2’-Bromoacetanilide: Similar but contains a bromine atom instead of iodine.
N-Acetyl-2-bromoaniline: Similar but contains a bromine atom instead of iodine.
Uniqueness: N-(2-Iodophenyl)acetamide is unique due to the presence of the iodine atom, which imparts distinct reactivity and binding properties compared to its brominated or chlorinated analogs. The iodine atom’s larger size and higher polarizability contribute to stronger halogen bonding interactions, making it a valuable compound in various chemical and biological applications .
Properties
IUPAC Name |
N-(2-iodophenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8INO/c1-6(11)10-8-5-3-2-4-7(8)9/h2-5H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCJOKHQYEDXBSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30173251 | |
Record name | Acetamide, N-(2-iodophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30173251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19591-17-4 | |
Record name | N-(2-Iodophenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19591-17-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetamide, N-(2-iodophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019591174 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 19591-17-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150507 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetamide, N-(2-iodophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30173251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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